7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline derivative known for its significant chemical and biological properties. Quinoline derivatives are widely recognized for their diverse applications in medicinal chemistry, including antimicrobial, anticancer, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride typically involves the reaction of 7-chloro-2-(4-chlorophenyl)-8-methylquinoline with thionyl chloride. This reaction is carried out under reflux conditions, where the quinoline derivative is treated with thionyl chloride to form the carbonyl chloride compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with efficient cooling and heating systems to maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of quinoline derivatives with various functional groups.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of quinoline amines.
Scientific Research Applications
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential antimicrobial and anticancer agents.
Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in microbial and cancer cells.
Industrial Applications: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline N-oxides: Exhibits similar biological activities but with different mechanisms of action.
Uniqueness
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which enhances its reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-14(19)7-6-12-13(17(20)22)8-15(21-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCLWKZJODZHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.